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Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Catalog No.
S15538454
CAS No.
M.F
C18H23N5O4S
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4...

Product Name

Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

IUPAC Name

ethyl 2-[2-[[1-(6-methoxypyridazin-3-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

Molecular Formula

C18H23N5O4S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C18H23N5O4S/c1-3-27-16(24)10-13-11-28-18(19-13)20-17(25)12-6-8-23(9-7-12)14-4-5-15(26-2)22-21-14/h4-5,11-12H,3,6-10H2,1-2H3,(H,19,20,25)

InChI Key

FGPDLBJSRWJGEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC

Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound characterized by a distinctive molecular structure that integrates several functional groups. It comprises a methoxypyridazinyl moiety, a piperidinyl group, and a thiazolyl component, contributing to its potential biological and chemical applications. The molecular formula of this compound is C18H23N5O4SC_{18}H_{23}N_{5}O_{4}S with a molecular weight of approximately 405.5 g/mol .

This compound is of significant interest in medicinal chemistry due to its unique structural properties, which may facilitate interactions with various biological targets. Its design suggests potential applications in drug development, particularly in the fields of antimicrobial and anticancer research.

  • Oxidation: The compound can be oxidized to yield different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate.
  • Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to the formation of alcohols or amines using reducing agents such as sodium borohydride.
  • Substitution: The compound can engage in substitution reactions where one functional group is replaced by another, facilitated by various nucleophiles under optimized conditions.

The specific outcomes of these reactions depend on the reagents and conditions employed, with major products varying accordingly.

Research into the biological activity of Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate indicates its potential as an antimicrobial and anticancer agent. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, compounds with similar structures have shown promising results against Mycobacterium tuberculosis and other pathogens .

The synthesis of Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves several steps:

  • Preparation of Intermediates: Initial synthesis involves creating intermediate compounds through reactions involving piperidine derivatives and thiazole precursors.
  • Coupling Reaction: The intermediates are then coupled under controlled conditions to form the final product. This may involve using coupling agents or catalysts to enhance yield.
  • Purification: The final product is purified through methods such as recrystallization or chromatography to achieve high purity levels suitable for biological testing or industrial applications .

Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has diverse applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting various diseases.
  • Biological Research: The compound is studied for its potential effects on microbial and cancer cell lines.
  • Industrial Use: Its unique properties may find utility in the development of new materials or chemical processes .

Interaction studies involving Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate are crucial for understanding its mechanism of action. These studies often employ molecular docking techniques to predict how the compound binds to specific biological targets, such as enzymes or receptors involved in disease pathways. Such insights are essential for optimizing its efficacy and minimizing potential side effects in therapeutic applications.

Similar Compounds

Several compounds share structural characteristics with Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]acetateContains piperidin and thiazole groupsSimpler structure lacking pyridazin moiety
N-[2-(1-benzylpiperidin)] derivativesBenzene ring substitutionFocused on neurological applications
6-Methoxypyridazine derivativesSimilar pyridazine baseVaried substituents affecting biological activity

These compounds highlight the uniqueness of Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-y]acetate through its specific combination of functional groups and potential therapeutic applications .

XLogP3

1.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

405.14707541 g/mol

Monoisotopic Mass

405.14707541 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-14-2024

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